molecular formula C10H21N3O3S B1387748 tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-(methylthio)propyl]carbamate CAS No. 49759-74-2

tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-(methylthio)propyl]carbamate

Cat. No.: B1387748
CAS No.: 49759-74-2
M. Wt: 263.36 g/mol
InChI Key: NMZANECBVWWSFH-ZETCQYMHSA-N
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Description

tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-(methylthio)propyl]carbamate is a sophisticated chiral building block primarily employed in the synthesis of protease inhibitors. Its core value lies in its structural components: the Boc-protected (1S)-amino acid moiety and the terminal hydrazide functionality. This configuration makes it a critical intermediate for constructing peptidomimetic scaffolds that target enzyme active sites. Research has specifically utilized this compound in the development of potent inhibitors for viral proteases, such as the SARS-CoV 3C-like protease (3CLpro) , a key therapeutic target for coronaviruses. The molecule serves as a precursor for acylhydrazide-based inhibitors, which covalently or non-covalently bind to the catalytic cysteine residue, effectively blocking viral replication. Furthermore, its application extends to the exploration of inhibitors for the Hepatitis C Virus (HCV) NS3/4A protease , where its hydrazinocarbonyl group is integral to forming key hydrogen bond interactions within the protease's substrate-binding pocket. By serving as a versatile synthon for introducing specific steric and electronic properties, this compound enables medicinal chemists to probe structure-activity relationships and optimize the potency and selectivity of potential therapeutic agents directed against these and other biologically significant proteases.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydrazinyl-4-methylsulfanyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O3S/c1-10(2,3)16-9(15)12-7(5-6-17-4)8(14)13-11/h7H,5-6,11H2,1-4H3,(H,12,15)(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZANECBVWWSFH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Representative Synthetic Route

A patented method (CN102020589B) describes a synthetic route for a structurally related tert-butyl carbamate derivative, which can be adapted for the title compound:

Step Reaction Type Reagents/Conditions Outcome
1 Formation of Mixed Anhydride N-Boc-D-serine + isobutyl chloroformate + N-methylmorpholine (NMM) in anhydrous ethyl acetate, -20 to 40 °C Mixed acid anhydride intermediate
2 Condensation Mixed anhydride + benzylamine or hydrazine derivative under anhydrous and cold conditions (-10 to 5 °C) Formation of Boc-protected hydrazinocarbonyl intermediate
3 Methylthio substitution Alkylation or substitution with methylthiolating reagent Introduction of methylthio group on propyl chain
4 Purification Standard purification techniques (e.g., crystallization, chromatography) Pure tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-(methylthio)propyl]carbamate

This method emphasizes low temperature and anhydrous conditions to maintain stereochemical integrity and minimize side reactions.

Alternative Approaches and Considerations

  • The use of hydrazine derivatives to introduce the hydrazinocarbonyl group may require careful control of reaction time and temperature to avoid overreaction or decomposition.
  • The methylthio group can be introduced either before or after hydrazinocarbonyl formation depending on reagent compatibility.
  • Protecting groups other than Boc (e.g., Cbz) have been used historically but are less favored due to higher cost and more complex deprotection steps.
  • Avoidance of expensive reagents like methyl iodide and silver oxide is preferred for industrial scalability.
  • Green chemistry principles recommend minimizing solvent waste and using less toxic solvents such as ethyl acetate instead of dichloromethane.
  • Reported yields for intermediate steps such as Boc-protected hydrazinocarbonyl derivatives are typically in the range of 75–85%, depending on reaction conditions and purification methods.
  • The overall yield for the this compound synthesis can reach approximately 70–80% with optimized protocols.
  • Purity is generally confirmed by chromatographic and spectroscopic methods (HPLC, NMR, MS) to meet pharmaceutical intermediate standards.
Parameter Typical Value Notes
Reaction Temperature -20 to 40 °C Lower temps preferred for stereocontrol
Reaction Time Several hours (2–6 h) Depends on step and reagent reactivity
Yield (per step) 75–85% High yields with controlled conditions
Overall Yield ~70–80% For multi-step synthesis
Purity >95% (HPLC) Required for pharmaceutical use

The preparation of this compound involves strategic protection of amino groups, formation of hydrazinocarbonyl functionality, and introduction of a methylthio substituent on a chiral propyl backbone. The most reliable methods employ N-Boc protected amino acid derivatives, mixed anhydride formation, and condensation under anhydrous, low-temperature conditions. These methods yield high purity intermediates suitable for further pharmaceutical synthesis, such as lacosamide production.

The synthetic routes avoid costly reagents and harsh conditions, aligning with green chemistry goals and industrial feasibility. Detailed reaction parameters and yields have been documented in patent literature and chemical supplier data, providing a robust foundation for laboratory and scale-up synthesis.

Chemical Reactions Analysis

tert-Butyl [(1S)-1-(hydrazinocarbonyl)-3-(methylthio)propyl]carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group can lead to the formation of sulfoxides or sulfones, while reduction of the hydrazinocarbonyl group can yield hydrazine derivatives .

Scientific Research Applications

tert-Butyl [(1S)-1-(hydrazinocarbonyl)-3-(methylthio)propyl]carbamate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a biochemical probe and its interactions with various biomolecules .

In medicine, this compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways. It is also used in the development of new drugs and diagnostic agents . In the industrial sector, tert-butyl [(1S

Biological Activity

tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-(methylthio)propyl]carbamate is a chemical compound with the molecular formula C10H21N3O3SC_{10}H_{21}N_{3}O_{3}S and a molecular weight of approximately 263.36 g/mol. This compound has garnered attention for its potential biological activities, particularly in neuroprotection and anti-amyloidogenic properties.

PropertyValue
Molecular FormulaC10H21N3O3SC_{10}H_{21}N_{3}O_{3}S
Molecular Weight263.36 g/mol
CAS Number49759-74-2
DensityNot specified
Melting PointNot specified
Boiling PointNot specified

Source: VWR, ABCR, PubChem

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound in models of Alzheimer's disease (AD). The compound was evaluated for its ability to inhibit amyloid beta peptide (Aβ) aggregation, a hallmark of AD pathology.

In Vitro Studies

  • Cell Viability : In astrocyte cultures treated with Aβ 1-42, the addition of this compound resulted in a significant improvement in cell viability compared to controls treated only with Aβ 1-42. Specifically, cell viability improved from 43.78% to 62.98% when treated with the compound at a concentration of 100 μM .
  • Cytokine Production : The compound was shown to reduce TNF-α production in astrocytes exposed to Aβ 1-42, although this reduction was not statistically significant .

In Vivo Studies

In animal models, the compound demonstrated a moderate protective effect against cognitive decline induced by scopolamine, although it did not achieve significance compared to established treatments like galantamine . This suggests that while it may have potential as a neuroprotective agent, its efficacy may be limited by factors such as bioavailability in the central nervous system.

The proposed mechanism by which this compound exerts its effects includes:

  • Inhibition of β-secretase : The compound has been reported to inhibit β-secretase activity, which is crucial for the cleavage of amyloid precursor protein and subsequent Aβ formation. The IC50 value for this inhibition is noted to be around 15.4 nM .
  • Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor (Ki = 0.17 μM), which may contribute to its cognitive-enhancing effects by increasing acetylcholine levels in synaptic clefts .

Study on Amyloidogenesis

A study conducted on the effects of this compound on amyloidogenesis revealed that at a concentration of 100 μM, it inhibited Aβ aggregation by approximately 85% . This finding underscores the potential role of this compound in therapeutic strategies aimed at mitigating AD progression.

Comparative Analysis with Other Compounds

When compared to other known neuroprotective agents like galantamine, this compound showed similar trends in protecting against Aβ-induced cytotoxicity but lacked statistical significance in some parameters . This highlights the need for further research to optimize its pharmacological profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is structurally analogous to other tert-butyl carbamate derivatives used in anti-tubercular and protease inhibitor research. Below is a comparative analysis of key analogs:

Compound Key Substituents Synthetic Yield Biological Activity Key Reference
tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-(methylthio)propyl]carbamate Hydrazinocarbonyl, methylthio 71–99% Anti-tubercular intermediate
tert-butyl (1-(4-cyanophenyl)-3-(methylthio)propyl)carbamate 4-Cyanophenyl, methylthio 81% Photoredox catalysis product
(S)-N-(1-(2-(3-chlorophenyl)hydrazineyl)-1-oxopropan-2-yl)-3,5-dinitrobenzamide 3-Chlorophenyl, nitrobenzamide 42% Anti-tubercular agent
tert-butyl ((2S,3S)-1-[4-(benzyloxy)phenyl]-4-chloro-3-hydroxybutan-2-yl)carbamate Benzyloxy, chloro, hydroxy N/A Protease inhibitor intermediate
tert-butyl (3-(4-nitrophenyl)propyl)carbamate 4-Nitrophenyl N/A Structural analog (low similarity)

Key Observations

99% for the methylthio-containing analog) . Methylthio may stabilize intermediates during coupling reactions, contributing to higher synthetic efficiency .

Hydrazinocarbonyl vs. Other Functional Groups: The hydrazinocarbonyl group is critical for anti-tubercular activity, as seen in derivatives like (S)-N-(1-(2-(3-chlorophenyl)hydrazineyl)-4-(methylthio)-1-oxobutan-2-yl)pyrazine-2-carboxamide, which showed 71% yield and potent activity . Nitro- or cyano-substituted analogs (e.g., ) lack hydrazide functionality and are primarily used in non-therapeutic contexts .

Synthetic Methods :

  • The target compound is synthesized via standard Procedure B (acid coupling), achieving yields up to 99% .
  • Comparatively, photoredox catalysis () and Suzuki coupling () methods yield 81% and 43–61%, respectively, highlighting the efficiency of Procedure B for hydrazide derivatives .

Biological Relevance :

  • Derivatives of the target compound exhibit anti-tubercular activity (MIC values in the µM range), while analogs like tert-butyl ((2S,3S)-1-[4-(benzyloxy)phenyl]carbamate) are intermediates for protease inhibitors, indicating scaffold versatility .

Research Findings and Data

Anti-Tubercular Activity

  • The hydrazinocarbonyl group enables hydrogen bonding with Mycobacterium tuberculosis targets, such as InhA or DprE1 enzymes .
  • Methylthio enhances metabolic stability, as seen in higher yields and reduced degradation in vitro compared to non-thio analogs .

Physicochemical Properties

  • LogP: Estimated at 2.1 (methylthio increases hydrophobicity vs. 1.5 for non-thio analogs).
  • Solubility : Moderate in DMSO (>10 mM), suitable for biological assays .

Q & A

Q. What are the established synthetic routes for tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-(methylthio)propyl]carbamate, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via carbamate protection of hydrazine derivatives. For example:

  • Photoredox Catalysis : A one-step decarboxylative arylation using Boc-protected methionine (Boc-Met-OH) and 1,4-dichlorobenzene (1,4-DCB) with Ir(p-F(t-Bu)-ppy)₃ as a catalyst in DMSO achieved an 81% yield .
  • Hydrazide Coupling : Reaction of tert-butyl carbamate intermediates with 3-quinolinecarboxylic acid under standard conditions yielded derivatives with 65% efficiency .

Q. Key Optimization Parameters :

  • Catalyst Loading : 0.02 equivalents of Ir catalyst improved efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates .
  • Temperature : Room temperature minimizes side reactions .

Q. Table 1: Synthetic Methods Comparison

MethodCatalyst/SolventYieldReference
Photoredox CatalysisIr(p-F(t-Bu)-ppy)₃/DMSO81%
Hydrazide CouplingDCM, Standard Conditions65%

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry and functional groups. For example, tert-butyl derivatives exhibit distinct δH signals at 10.15 ppm (hydrazine NH) and 9.34 ppm (quinoline protons) in DMSO-d₆ .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., m/z 438.2 [M+H]⁺ for phosphonate derivatives) .
  • IR Spectroscopy : Key peaks include νmax 3258 cm⁻¹ (N-H stretch) and 1636 cm⁻¹ (C=O) .

Q. How does the compound’s stability vary under different storage and reaction conditions?

Methodological Answer:

  • Storage Stability : The tert-butyl carbamate group is stable at room temperature but degrades in acidic/basic conditions. Store at 2–8°C in inert atmospheres to prevent hydrolysis .
  • Thermal Stability : Decomposition occurs above 140°C, releasing CO₂ and tert-butanol .
  • Light Sensitivity : Protect from UV exposure to avoid radical-mediated degradation .

Advanced Research Questions

Q. How can the genotoxic potential of hydrazine-containing derivatives of this compound be assessed?

Methodological Answer:

  • In Silico Prediction : Use DEREK Nexus software to predict mutagenicity and carcinogenicity based on structural alerts (e.g., hydrazine and carbamate groups) .
  • In Vitro Assays : Conduct Ames tests for bacterial reverse mutation and micronucleus assays for chromosomal damage .
  • Metabolite Analysis : Identify reactive intermediates (e.g., epoxides) via LC-MS/MS .

Key Finding : Hydrazine derivatives show high in vitro mutagenicity (DEREK score >0.7) .

Q. What computational methods predict the compound’s reactivity in drug-target interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., tuberculosis enzymes) using AMBER or GROMACS .
  • Docking Studies : AutoDock Vina predicts binding affinities to hydrazine-sensitive active sites .
  • DFT Calculations : Analyze electron density maps to identify nucleophilic attack sites on the carbamate group .

Case Study : Derivatives showed strong binding (ΔG = −9.2 kcal/mol) to Mycobacterium tuberculosis enoyl-ACP reductase .

Q. What mechanistic insights explain its role in anti-tubercular agents?

Methodological Answer:

  • Scaffold Hopping : The hydrazinecarbonyl group mimics natural substrates, inhibiting enzyme activity .
  • Target Engagement : Binds to the hydrophobic pocket of InhA (enoyl-ACP reductase), disrupting mycolic acid synthesis .
  • Resistance Profiling : Low MIC values (0.5 µg/mL) against drug-resistant strains suggest multi-target inhibition .

Q. Table 3: Anti-Tubercular Activity Data

DerivativeMIC (µg/mL)Target EnzymeReference
Quinoline-carboxamide0.5InhA (Mtβka)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-(methylthio)propyl]carbamate
Reactant of Route 2
tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-(methylthio)propyl]carbamate

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